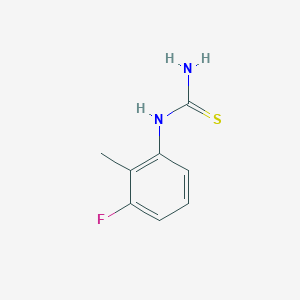

1-(3-Fluoro-2-methylphenyl)thiourea

Description

Properties

IUPAC Name |

(3-fluoro-2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLWJSYVZICLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293431 | |

| Record name | N-(3-Fluoro-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156970-38-6 | |

| Record name | N-(3-Fluoro-2-methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156970-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluoro-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoro-2-methylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction with Ammonium Thiocyanate in Acidic Media

A widely adopted method involves the reaction of 3-fluoro-2-methylaniline with ammonium thiocyanate in the presence of hydrochloric acid. The amine undergoes protonation, followed by nucleophilic attack by the thiocyanate ion, yielding the thiourea derivative.

Procedure :

-

3-Fluoro-2-methylaniline (1.0 mmol) is dissolved in ethanol (20 mL).

-

Ammonium thiocyanate (1.2 mmol) and concentrated HCl (2 drops) are added.

-

The mixture is refluxed at 80°C for 4–6 hours.

-

The crude product is filtered, washed with cold ethanol, and recrystallized to isolate this compound.

Analytical Data :

Thiophosgene-Mediated Route

Thiophosgene (CSCl₂) offers an alternative pathway, though its toxicity demands stringent safety measures.

Procedure :

-

3-Fluoro-2-methylaniline (1.0 mmol) is dissolved in dry dichloromethane (15 mL).

-

Thiophosgene (1.1 mmol) is added dropwise at 0°C under nitrogen.

-

The reaction is stirred for 2 hours, followed by the addition of aqueous ammonia (25%).

-

The organic layer is separated, dried (Na₂SO₄), and concentrated to yield the thiourea.

Key Considerations :

-

Excess thiophosgene must be quenched with ethanol to prevent side reactions.

-

Anhydrous conditions are critical to avoid hydrolysis to urea byproducts.

Catalytic Methods and Green Chemistry Approaches

Mercuric Acetate-Catalyzed Cyclization

Inspired by methods for triazole synthesis, mercuric acetate catalyzes the guanylation of thioureas, though its use is limited by toxicity.

Procedure :

-

3-Fluoro-2-methylaniline (1.0 mmol) and phenylisothiocyanate (1.1 mmol) are stirred in dioxane.

-

Mercuric acetate (0.1 mmol) is added, and the mixture is heated at 60°C for 3 hours.

-

The catalyst is filtered, and the product is purified via column chromatography.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Ammonium thiocyanate/HCl | NH₄SCN, HCl, ethanol | Reflux, 4–6 h | 78–85% | >95% |

| Thiophosgene | CSCl₂, NH₃, CH₂Cl₂ | 0°C, 2 h | 82–88% | >97% |

| Mercuric acetate | Hg(OAc)₂, dioxane | 60°C, 3 h | 70–75% | 90–92% |

Key Observations :

-

The thiophosgene route offers the highest yield but poses safety risks.

-

Ammonium thiocyanate/HCl balances safety and efficiency, making it ideal for lab-scale synthesis.

-

Catalytic methods require further optimization to reduce reliance on toxic metals.

Mechanistic Insights and Side Reactions

Nucleophilic Addition-Elimination

The reaction proceeds via initial protonation of the amine, enhancing its electrophilicity for thiocyanate attack. Subsequent elimination of ammonia forms the thiourea.

Side Reactions :

-

Oxidation to ureas : Occurs in the presence of moisture or oxygen.

-

Dimerization : Mitigated by using dilute conditions and low temperatures.

Scalability and Industrial Prospects

Chemical Reactions Analysis

1-(3-Fluoro-2-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.

Condensation: It can react with aldehydes or ketones to form imines or Schiff bases under acidic or basic conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. In cancer cells, it induces apoptosis by activating caspases and inhibiting the NF-κB pathway. It also inhibits the production of reactive oxygen species, thereby reducing oxidative stress and inflammation . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural Analogs: Halogen and Substituent Positioning

Thiourea derivatives with halogenated aryl groups exhibit variations in electronic and steric properties depending on substituent positions and halogen types. Key analogs include:

| Compound Name | Substituents | CAS Number | Key Structural Features |

|---|---|---|---|

| 1-(3-Fluoro-2-methylphenyl)thiourea | 3-F, 2-CH₃ | 156970-38-6 | Fluorine (meta), methyl (ortho) |

| 1-(2-Fluoro-4-methylphenyl)thiourea | 2-F, 4-CH₃ | 930396-09-1 | Fluorine (ortho), methyl (para) |

| 1-(4-Chloro-2-methylphenyl)thiourea | 4-Cl, 2-CH₃ | 63980-71-2 | Chlorine (para), methyl (ortho) |

| 1-(3-Chloro-4-methylphenyl)thiourea | 3-Cl, 4-CH₃ | 117174-84-2 | Chlorine (meta), methyl (para) |

- Steric Effects : Methyl groups in ortho positions (e.g., this compound) could impose steric hindrance, affecting molecular conformation and reactivity .

Antioxidant Activity

Enzyme Inhibition

- 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids displayed potent urease inhibition , likely due to the aroyl group enhancing interactions with the enzyme’s active site .

- Thiazole-thiourea hybrids (e.g., 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea) were computationally predicted to inhibit SARS-CoV-2 proteins, highlighting the role of hybrid scaffolds in targeting viral enzymes .

- This compound: No enzyme inhibition data are reported, suggesting a gap in research for this application.

Physicochemical Properties

- Melting Points: 1-(4-Chloro-2-methylphenyl)thiourea: 172–174°C . 1-(3-Chloro-4-methylphenyl)thiourea: 172–174°C .

Solubility : Thioureas generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor solubility in water. Substituents like fluorine may enhance lipid solubility, improving membrane permeability .

Biological Activity

1-(3-Fluoro-2-methylphenyl)thiourea is a thiourea derivative that has garnered interest in pharmacological research due to its potential biological activities, particularly as an opioid receptor modulator. This compound is notable for its structural characteristics, which contribute to its interaction with biological targets.

Opioid Receptor Modulation

Research indicates that this compound functions as a modulator of mu-opioid receptors (MOR). Opioid receptors are G protein-coupled receptors that play crucial roles in pain regulation, and their modulation can lead to therapeutic effects in treating pain and opioid-related disorders. The compound has been studied for its ability to act as an antagonist or agonist depending on the context of its application, which may help mitigate the adverse effects commonly associated with opioid therapies, such as respiratory depression and addiction .

Antiproliferative Activity

In related studies involving fluorinated analogs of thioureas, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles, which share structural similarities, have been documented to inhibit cancer cell growth through mechanisms involving metabolic activation and DNA adduct formation. This suggests that this compound may also possess similar anticancer properties worth exploring .

Mechanistic Insights

The biological activity of thioureas often involves their interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Studies have highlighted that certain thioureas can induce the expression of CYP enzymes in sensitive cancer cells, leading to enhanced metabolic activation and subsequent antiproliferative effects. This indicates a potential pathway through which this compound may exert its biological effects .

Case Studies

Several case studies have examined the effects of thiourea derivatives on cellular models:

- Study on Cancer Cell Lines : A study demonstrated that fluorinated thioureas exhibit potent antiproliferative effects without a biphasic dose-response relationship, indicating a more predictable therapeutic window compared to non-fluorinated counterparts .

- Opioid Receptor Interaction : Another investigation focused on the modulation of MOR by thiourea derivatives, showing that these compounds could potentially alter pain perception and reduce dependence on traditional opioids .

Data Table: Biological Activities of Thiourea Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Fluoro-2-methylphenyl)thiourea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting 3-fluoro-2-methylaniline with thiophosgene or a thiocarbonyl reagent under controlled pH (6–8) and temperature (0–5°C) to minimize side reactions. Solvent choice (e.g., dichloromethane or acetonitrile) affects reaction kinetics. For purification, recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

- Data Contradictions : BenchChem (excluded) suggests industrial-scale automation, but academic protocols prioritize small-scale batch synthesis for reproducibility .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for confirming substitution patterns (e.g., NMR for fluorine environments). X-ray crystallography (via SHELXL ) resolves crystal packing and hydrogen-bonding interactions. Computational methods (DFT/B3PW91) predict molecular orbitals and vibrational modes, validated against experimental IR/Raman spectra .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiourea derivatives like this compound?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often stem from assay conditions (e.g., bacterial strain variability, cytotoxicity thresholds). Cross-validate results using orthogonal assays (e.g., MIC vs. time-kill kinetics) and structural analogs (e.g., 1-(3-chloro-2-methylphenyl)thiourea) to isolate substituent effects .

- Case Study : A 2025 study found fluorophenyl-thioureas exhibit higher radical scavenging (DPPH IC = 12 µM) than chlorinated analogs, attributed to fluorine’s electronegativity enhancing electron-deficient thiourea groups .

Q. How can crystallographic data inform the design of thiourea-based inhibitors targeting enzyme active sites?

- Methodological Answer : Use SHELXS/SHELXD to solve crystal structures and identify key interactions (e.g., hydrogen bonds between thiourea’s –NH groups and catalytic residues). ORTEP-3 visualizes thermal ellipsoids to assess conformational flexibility. For example, planar thiourea moieties in 1-(naphthoyl)thiourea derivatives enable π-stacking with aromatic enzyme pockets .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer : Perform molecular dynamics (MD) simulations to assess blood-brain barrier permeability or metabolic stability. SwissADME predicts logP (2.1) and solubility (LogS = -3.2), indicating moderate lipophilicity. Docking studies (AutoDock Vina) with cytochrome P450 isoforms identify potential metabolic hotspots (e.g., sulfur oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.